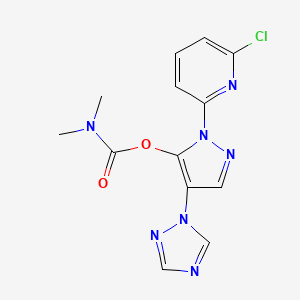![molecular formula C16H14N4O2S2 B2659893 N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide CAS No. 893987-33-2](/img/structure/B2659893.png)
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide” belongs to a class of organic compounds known as imidazothiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of imidazothiazoles involves a five-membered ring containing three nitrogen atoms and two sulfur atoms . The specific structure of “this compound” would also include a phenyl group and a pyridine-3-sulfonamide group attached to the imidazothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . Without more specific information, it’s difficult to provide an analysis of the physical and chemical properties of “this compound”.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide is part of a broader class of sulfonamide hybrids known for their diverse pharmacological activities. Recent studies have focused on the synthesis and evaluation of sulfonamide-based hybrid compounds, revealing their potential as antibacterial agents and their roles in antimicrobial activity. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, showing promising results against several bacteria strains (Azab, Youssef, & El-Bordany, 2013; Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives, including those related to the mentioned compound, have been studied for their anticancer and radiosensitizing properties. Novel N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines, with some compounds exhibiting higher activity compared to standard drugs (Bashandy, Alsaid, Arafa, & Ghorab, 2014). This indicates the potential therapeutic applications of sulfonamide derivatives in cancer treatment.
Insecticidal Agents
The exploration of sulfonamide-bearing thiazole moieties has extended into the field of agriculture, where such compounds have been utilized as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These studies have shown that certain sulfonamides bearing thiazole moiety have potent toxic effects, suggesting their potential application in pest management (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Carbonic Anhydrase Inhibitors
Another significant application of sulfonamide derivatives, including those similar to this compound, is their role as carbonic anhydrase inhibitors. These compounds have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are enzymes involved in various physiological processes. This research has implications for the development of treatments for conditions where carbonic anhydrase activity is a factor (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Wirkmechanismus
The mechanism of action of imidazothiazoles can vary widely, depending on their specific structure and the biological target they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide”.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-24(22,14-2-1-7-17-10-14)19-13-5-3-12(4-6-13)15-11-20-8-9-23-16(20)18-15/h1-7,10-11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFQXLAXPLXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)
![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)


![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2659822.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2659823.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659825.png)





